![molecular formula C24H23BrClNO5S B5199983 [2-Bromo-4-[butanoyl-(4-chlorophenyl)sulfonylamino]naphthalen-1-yl] butanoate](/img/structure/B5199983.png)
[2-Bromo-4-[butanoyl-(4-chlorophenyl)sulfonylamino]naphthalen-1-yl] butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Bromo-4-[butanoyl-(4-chlorophenyl)sulfonylamino]naphthalen-1-yl] butanoate: is a complex organic compound that features a naphthalene core substituted with bromine, butanoyl, chlorophenyl, and sulfonylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Bromo-4-[butanoyl-(4-chlorophenyl)sulfonylamino]naphthalen-1-yl] butanoate typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of the bromine and butanoyl groups. The chlorophenyl and sulfonylamino groups are then added through substitution reactions. The final step involves esterification to form the butanoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene core, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can target the bromine and butanoyl groups, potentially converting them into less oxidized forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Naphthoquinones and related derivatives.
Reduction: Reduced forms of the bromine and butanoyl groups.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-Bromo-4-[butanoyl-(4-chlorophenyl)sulfonylamino]naphthalen-1-yl] butanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, the compound’s structural features make it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which [2-Bromo-4-[butanoyl-(4-chlorophenyl)sulfonylamino]naphthalen-1-yl] butanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and sulfonylamino groups play a crucial role in binding to active sites, while the naphthalene core provides structural stability. The pathways involved include inhibition of enzyme activity and disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Steviol glycoside: A compound responsible for the sweet taste of Stevia leaves, used as a natural sweetener.
Bis(2-ethylhexyl) terephthalate: A non-phthalate plasticizer used for softening PVC plastics.
Uniqueness
What sets [2-Bromo-4-[butanoyl-(4-chlorophenyl)sulfonylamino]naphthalen-1-yl] butanoate apart from these similar compounds is its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of both bromine and sulfonylamino groups provides unique reactivity patterns not seen in the other compounds listed.
Properties
IUPAC Name |
[2-bromo-4-[butanoyl-(4-chlorophenyl)sulfonylamino]naphthalen-1-yl] butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrClNO5S/c1-3-7-22(28)27(33(30,31)17-13-11-16(26)12-14-17)21-15-20(25)24(32-23(29)8-4-2)19-10-6-5-9-18(19)21/h5-6,9-15H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDOVAWKXIRJOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC(=C(C2=CC=CC=C21)OC(=O)CCC)Br)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4Z)-4-[[5-(2,4-difluorophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B5199903.png)
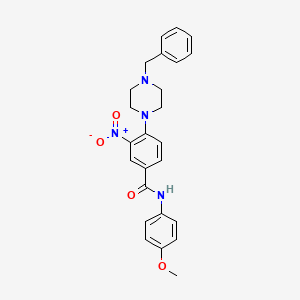
![4-{3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5199909.png)
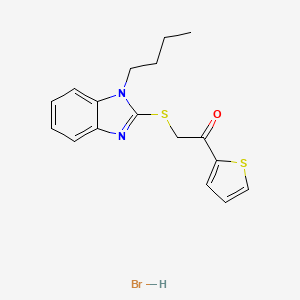
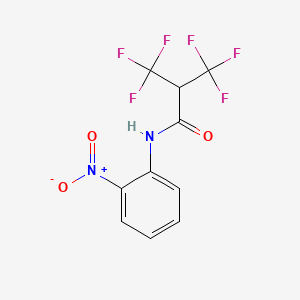

![2-Methylpropyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)butanoate](/img/structure/B5199944.png)
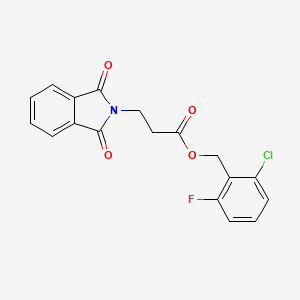
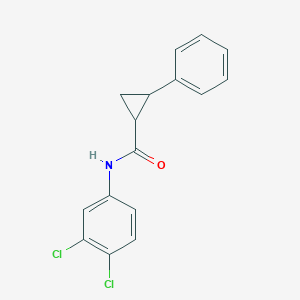
![5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5199957.png)
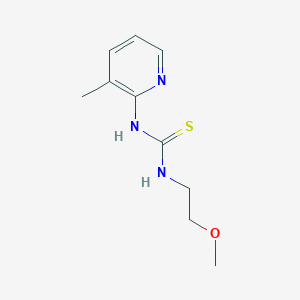

![N-(4-bromo-3-methylphenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5199989.png)
![3-[(4-acetylphenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid](/img/structure/B5200000.png)
